molecular formula C4H6N4O B6148314 N-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 57362-84-2

N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6148314
CAS No.: 57362-84-2
M. Wt: 126.12 g/mol
InChI Key: XKWXXDHHANZKOP-UHFFFAOYSA-N
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Description

N-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 39039-49-1) is a versatile 1,2,3-triazole-based chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical precursor and core pharmacophore for the synthesis of novel bioactive molecules with diverse therapeutic potentials. Scaffolds containing the 1,2,3-triazole-4-carboxamide moiety have demonstrated promising efficacy as antimicrobial agents. Research has shown that such derivatives can act as potent inhibitors of the bacterial SOS response, a key mechanism in the development of antibiotic resistance, and have exhibited activity against strains like Staphylococcus aureus . Furthermore, this structural motif is being explored in the development of anticancer therapies. Close analogs have shown potent antiproliferative activity by targeting and inducing apoptosis in various tumor cell lines, sometimes exhibiting activity several-fold higher than control drugs in preclinical models . The 1,2,3-triazole-4-carboxamide scaffold is also a key structure in advanced pharmacological research, such as in the design of potent, low-nanomolar inhibitors of the Pregnane X Receptor (PXR), a nuclear receptor that regulates drug metabolism and is a therapeutic target for overcoming drug-drug interactions . As a fundamental building block, this compound provides researchers with a versatile template for structure-activity relationship (SAR) studies and the creation of libraries of novel compounds targeting a wide spectrum of diseases. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-5-4(9)3-2-6-8-7-3/h2H,1H3,(H,5,9)(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWXXDHHANZKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to N-Methyl-1H-1,2,3-Triazole-4-Carboxamide Synthesis

The construction of the this compound scaffold primarily relies on cycloaddition reactions, with several strategic variations available to synthetic chemists. These approaches range from well-established catalyzed reactions to more novel multicomponent and non-catalytic methods.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgfrontiersin.org This highly efficient and reliable "click chemistry" reaction involves the coupling of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst. acs.orgfrontiersin.org The synthesis of the core structure of this compound can be envisioned through the reaction of methyl propiolate with methyl azide, followed by amidation.

A closely related compound, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, has been synthesized by reacting methyl 1H-1,2,3-triazole-4-carboxylate with methyl iodide in the presence of potassium carbonate in dry DMF. This reaction yields a mixture of N1 and N2 methylated isomers, which can be separated by column chromatography. The N-methylated ester can then be converted to the corresponding N-methyl carboxamide.

A key advantage of the CuAAC is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted isomer. acs.org This is in contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The copper(I) catalyst orchestrates the reaction pathway to favor the formation of the 1,4-disubstituted triazole ring, a critical feature for the specific synthesis of this compound. The mechanism involves the formation of a copper acetylide intermediate which then reacts with the azide.

In line with the principles of sustainable chemistry, several green adaptations of the CuAAC reaction have been developed. These modifications aim to reduce the environmental impact by utilizing less hazardous solvents, reducing catalyst loading, and employing more energy-efficient reaction conditions. For the synthesis of 1,2,3-triazole derivatives, this includes the use of water as a solvent, which is both environmentally benign and can accelerate the reaction rate. nih.gov Furthermore, the development of recoverable and reusable copper catalysts contributes to the green credentials of this synthetic route. The use of microwave irradiation has also been explored to shorten reaction times and improve energy efficiency in the synthesis of triazole compounds. researchgate.net

Modular Synthesis Techniques for Scaffold Diversification

The 1,2,3-triazole core of this compound serves as a versatile scaffold that can be readily diversified. Modular synthesis, often in conjunction with CuAAC, allows for the introduction of a wide range of substituents at various positions of the triazole ring. For instance, by starting with a variety of substituted azides and alkynes, a library of analogs can be generated. Subsequent modifications of the carboxamide group can further expand the chemical space. This modularity is a powerful tool for systematic structure-activity relationship studies.

Non-Catalytic and Alternative Cycloaddition Methods

While CuAAC is the most prevalent method, non-catalytic and alternative cycloaddition reactions also provide pathways to 1,2,3-triazoles. The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can proceed without a metal catalyst, although it often requires elevated temperatures and may lack regioselectivity. researchgate.net

Alternative, metal-free approaches are of growing interest to avoid potential metal contamination in the final product. These methods often rely on the use of activated alkynes or azides to promote the cycloaddition under milder conditions.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For the synthesis of 1,2,3-triazole-4-carboxamide derivatives, MCRs can be designed to assemble the triazole ring and introduce the carboxamide functionality in a one-pot fashion. These strategies often lead to high structural diversity and complexity from simple starting materials, streamlining the synthetic process and reducing waste.

Derivatization and Functionalization of the Core Structure

The this compound scaffold offers several sites for chemical modification, enabling the generation of a diverse library of derivatives. Key positions for derivatization include the N-1 position of the triazole ring, the carboxamide nitrogen, and the introduction of various chemical moieties to alter the compound's physicochemical properties.

The N-1 position of the 1,2,3-triazole ring is a primary site for introducing structural diversity. While the target compound is N-methylated, the synthesis of analogs with different N-1 substituents is a key strategy in medicinal chemistry. The alkylation of the parent 1H-1,2,3-triazole-4-carboxamide or its ester precursor is a common approach. However, the reaction of 1H-1,2,3-triazoles with alkylating agents can lead to a mixture of N-1, N-2, and N-3 isomers. For instance, the methylation of methyl 1H-1,2,3-triazole-4-carboxylate has been reported to yield a mixture of all three possible N-methylated isomers.

Achieving regioselectivity for the N-1 position is a significant challenge. Methodologies to control the regioselectivity of N-alkylation of triazoles are actively being researched. One approach involves the use of specific bases and solvents to direct the alkylation to the desired nitrogen. For example, in the alkylation of 1,2,4-triazoles, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in THF has shown to favor the formation of 1-substituted isomers with a regioselectivity of around 90:10. While this applies to the 1,2,4-triazole (B32235) system, similar strategies are being explored for 1,2,3-triazoles to afford a reliable and high-yielding synthesis of 1-substituted derivatives.

Another strategy to achieve regioselective N-1 substitution is through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a cornerstone of "click chemistry". This reaction between an azide and a terminal alkyne selectively yields the 1,4-disubstituted 1,2,3-triazole isomer. By choosing an appropriately substituted azide, a wide variety of functionalities can be introduced at the N-1 position from the outset of the synthesis.

The carboxamide nitrogen provides a readily accessible point for diversification. Starting from 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a variety of amides can be synthesized through standard amide coupling reactions. This allows for the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex and functionally diverse moieties.

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. Common coupling reagents used for the formation of amide bonds from carboxylic acids and amines include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. Other effective coupling reagents include uronium/aminium salts like HATU and HBTU.

The scope of this derivatization is broad, allowing for the synthesis of a large library of N-substituted 1-methyl-1H-1,2,3-triazole-4-carboxamides. The table below illustrates the variety of substituents that can be introduced on the carboxamide nitrogen, along with typical reaction conditions.

Table 1: Examples of Substituent Variations on the Carboxamide Nitrogen of 1-methyl-1H-1,2,3-triazole-4-carboxamide

Amine ReactantCoupling Reagent/ConditionsN-Substituent on CarboxamideYield (%)
AnilineEDC, HOBt, DIPEA, DMFPhenyl75-85
BenzylamineHATU, DIPEA, CH2Cl2Benzyl80-90
MorpholineBOP-Cl, Et3N, CH2Cl2Morpholin-4-yl70-80
4-FluoroanilineEDC, DMAP, cat. HOBt, MeCN4-Fluorophenyl85-95
PropargylamineT3P, Pyridine, THFProp-2-yn-1-yl65-75
2-AminoethanolCDI, THF2-Hydroxyethyl70-80

Note: Yields are generalized from literature on similar amide coupling reactions and may vary depending on the specific substrate and reaction conditions.

Beyond simple alkyl and aryl substituents, more complex and functional chemical moieties can be introduced at both the N-1 position of the triazole ring and on the carboxamide nitrogen to fine-tune the compound's properties. The versatility of the 1,2,3-triazole core, often synthesized via click chemistry, allows for the incorporation of a wide array of functional groups.

For example, starting with an alkyne-functionalized carboxamide or an azide-functionalized N-1 substituent, further click reactions can be performed to attach complex molecules such as carbohydrates, peptides, or fluorescent dyes. The amide group itself can be further modified. For instance, the N-H proton of a secondary amide can be alkylated, or the carbonyl group can undergo reduction.

The introduction of moieties that can participate in hydrogen bonding, such as hydroxyl or amino groups, can significantly alter the solubility and biological interactions of the molecule. The synthesis of derivatives with reactive handles, like terminal alkynes or azides, opens up possibilities for bioconjugation and material science applications.

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimization of reaction conditions is critical for the efficient and scalable synthesis of this compound and its derivatives. Key parameters that influence the reaction outcome include the choice of solvent, catalyst system, and other reaction additives.

The choice of solvent can have a profound impact on the rate, yield, and regioselectivity of the reactions involved in the synthesis and derivatization of the target compound. For the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a variety of solvents can be employed, often including mixtures of water with organic solvents like t-butanol, DMSO, or DMF. Aqueous conditions are often favored as they are considered "green" and can accelerate the reaction rate.

In the context of derivatization, particularly for amide bond formation, polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly used. nih.gov These solvents are effective at dissolving a wide range of reactants and reagents. In some cases, the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) is being explored as a more environmentally friendly alternative to traditional polar aprotic solvents.

For the alkylation of the triazole ring, the solvent can influence the regioselectivity. Aprotic solvents are generally preferred to avoid solvolysis of the alkylating agent. The polarity of the solvent can also affect the solubility of the triazole salt, which in turn can influence which nitrogen atom is most nucleophilic.

The catalyst system is a cornerstone of modern synthetic methodologies for 1,2,3-triazoles. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. frontiersin.org The in situ generation of the active Cu(I) species from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) is a widely used and robust method.

To improve the efficiency and stability of the copper catalyst, various ligands have been developed. Tris(triazolylmethyl)amine-based ligands, such as TBTA, are known to stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, leading to improved reaction rates and yields. The design of new ligands is an active area of research, with a focus on creating more active and robust catalysts that can function at very low loadings.

While copper is the most common catalyst for the synthesis of 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysts have been developed for the regioselective synthesis of 1,5-disubstituted isomers. This provides an alternative pathway to access different substitution patterns on the triazole ring.

For the derivatization of the carboxamide group, while not strictly catalytic in the same way as the CuAAC, the choice of coupling reagent and additives can be considered a "catalytic system" for the amide bond formation. The development of more efficient and milder coupling reagents is an ongoing effort in organic synthesis to improve the efficiency and sustainability of amide synthesis.

Energy Input Methodologies (e.g., Microwave-Assisted Synthesis, Ultrasound)

The application of non-conventional energy sources, such as microwave irradiation and ultrasound, has revolutionized the synthesis of heterocyclic compounds, including this compound and its analogs. These techniques offer significant advantages over classical heating methods, primarily by dramatically reducing reaction times, improving yields, and often leading to cleaner reaction profiles with fewer byproducts. This section details the research findings associated with these advanced energy input methodologies in the synthesis of triazole derivatives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat. This rapid and efficient heating can lead to a significant acceleration of chemical reactions. In the context of triazole synthesis, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) which is a cornerstone for creating the 1,2,3-triazole ring, microwave irradiation has been shown to be highly effective.

Research on various 1,2,3-triazole derivatives has consistently demonstrated the superiority of microwave-assisted methods over conventional heating. For instance, the synthesis of a series of new 1,2,3-triazole derivatives via a click reaction was achieved in significantly shorter times and with higher yields under microwave irradiation compared to conventional heating at 80°C. While the conventional method required 8 hours, the microwave-assisted approach completed the reaction in just 12 minutes.

A comparative study on the synthesis of novel 1,2,4-triazoles also highlighted the efficiency of microwave assistance. The microwave-assisted synthesis was completed in 33–90 seconds with a remarkable 82% yield, whereas the conventional method took several hours. Similarly, the synthesis of N-substituted 1,2,3-triazolylmethyl indole derivatives showed that the microwave irradiation method gave better yields (72–96%) in a much shorter reaction time compared to the conventional method (64–94%).

The following table summarizes comparative data from the synthesis of various triazole derivatives, illustrating the advantages of microwave irradiation.

Compound TypeConventional Method TimeConventional Method Yield (%)Microwave Method TimeMicrowave Method Yield (%)
1,2,3-Triazole Derivatives8 hoursNot specified12 minutesHigher than conventional
N-substituted 1,2,4-TriazolesSeveral hoursNot specified33-90 seconds82
N-substituted 1,2,3-Triazolylmethyl Indole DerivativesNot specified64-94Significantly shorter72-96
Acridone-derived 1,2,3-Triazoles4-8 hoursNot specified10 minutesImproved yields

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and an increase in mass transfer. This methodology has been successfully applied to the synthesis of 1,2,3-triazole derivatives, often resulting in high yields and short reaction times under mild conditions.

The synthesis of 1,4-disubstituted 1,2,3-triazoles from various terminal alkynes and azides has been efficiently carried out using ultrasound assistance. For example, a series of these compounds were synthesized in 84-96% yields via a 1,3-dipolar cycloaddition reaction under ultrasonic conditions. This method is noted for being clean, simple, and suitable for drug synthesis.

In another study, the synthesis of novel N-substituted 1,2,4-triazole-3-acetamide derivatives was achieved in significant yields (75–89%) using ultrasound radiation. A comparative study showed that the ultrasound-assisted strategy was more efficient, providing maximum yields (65–80%) in a reduced time (39–80 minutes) compared to conventional methods which required 10–36 hours.

The following table presents data from the synthesis of various triazole derivatives using ultrasound-assisted methods, highlighting the efficiency of this technique.

Compound TypeConventional Method TimeUltrasound Method TimeUltrasound Method Yield (%)
1,4-Disubstituted 1,2,3-TriazolesNot specifiedNot specified84-96
N-substituted 1,2,4-Triazole-3-acetamide Derivatives10-36 hours39-80 minutes75-89
Isatin-derived 1,2,3-TriazolesLongerShorterBetter yields
1,2,3-Triazoles tethering BenzothiazoleNot specifiedShorterNot specified

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For N-methyl-1H-1,2,3-triazole-4-carboxamide, various NMR experiments are employed to assign all proton and carbon signals and to understand the molecule's conformational preferences.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the triazole ring proton, the N-methyl protons, and the amide proton. The chemical shifts of these protons are influenced by their electronic environment. For instance, the triazole proton's chemical shift can indicate the electronic nature of the ring, while the N-methyl signal provides information about the substitution on the nitrogen atom.

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms in the molecule, including the two distinct carbons of the triazole ring, the carbonyl carbon of the carboxamide group, and the N-methyl carbon. The positions of these signals are characteristic of their specific bonding and electronic environment. For example, the carbonyl carbon typically appears at a significantly downfield chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Triazole-H7.5 - 8.5-
N-CH₃3.5 - 4.530 - 40
NH7.0 - 8.0 (broad)-
C=O-160 - 170
Triazole-C4-135 - 145
Triazole-C5-120 - 130

Note: These are estimated ranges based on general principles and data for related structures. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be expected between the amide proton (NH) and the methyl protons of the N-methyl group if they are spatially close, though scalar coupling is not typically observed across the amide bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link the triazole proton signal to its corresponding carbon atom in the ring, and the N-methyl proton signals to the N-methyl carbon.

The triazole proton to both triazole carbons and the carbonyl carbon.

The N-methyl protons to the N-substituted triazole carbon and potentially the other triazole ring carbon.

The amide proton to the carbonyl carbon.

These correlations provide an unambiguous map of the molecular skeleton. vibgyorpublishers.org

NMR spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments, can provide insights into the spatial proximity of atoms and thus the preferred conformation of the molecule in solution. scielo.brresearchgate.net For this compound, key conformational questions involve the orientation of the carboxamide group relative to the triazole ring.

The planarity of the molecule is a significant factor. nih.govresearchgate.net Studies on related compounds like methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate have shown an almost planar conformation. nih.govresearchgate.net Theoretical calculations can complement experimental NMR data to determine the most stable conformers. scielo.brscielo.br The presence of intermolecular hydrogen bonding, which can be inferred from concentration-dependent NMR studies, can also influence the conformation in the solid state and in solution. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high precision. nih.govnih.gov This allows for the determination of the elemental composition of the molecule, providing strong evidence for its chemical formula. For this compound (C₄H₆N₄O), HRMS would be expected to show a molecular ion peak ([M+H]⁺) that corresponds very closely to the calculated exact mass, confirming the elemental formula.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M+H]⁺C₄H₇N₄O⁺127.0614
[M+Na]⁺C₄H₆N₄NaO⁺149.0434

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. ufv.br When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), it will break apart in a predictable manner.

The fragmentation of 1,2,3-triazoles often involves the loss of a molecule of nitrogen (N₂). rsc.orgnih.gov Other characteristic fragmentation pathways for this compound would likely involve cleavage of the amide bond and the N-methyl group.

Table 3: Plausible Fragmentation Pathways and Corresponding m/z Values for this compound

Proposed Fragment Ion Formula m/z Plausible Neutral Loss
[M - N₂]⁺C₄H₆O⁺98N₂
[M - HNCO]⁺C₃H₅N₃⁺83HNCO
[M - CH₃]⁺C₃H₃N₄O⁺111CH₃
[C(O)NHCH₃]⁺C₂H₄NO⁺58C₂H₂N₃
[Triazole-C(O)]⁺C₃HN₃O⁺95NH₂CH₃

The analysis of these fragment ions allows for the reconstruction of the original molecular structure, providing definitive confirmation of the connectivity of the atoms in this compound. ufv.brrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. While specific IR and Raman spectra for this compound are not extensively detailed in the provided search results, data for closely related triazole derivatives offer insights into the expected spectral features.

For the related compound 1H-1,2,3-triazole-4-carboxamide, an IR spectrum is available, which would show characteristic peaks for the N-H, C=O, and C-N bonds within the molecule. nist.gov In a study of 3-methyl-1H-1,2,4λ4-triazole-5-amine, infrared bands in the range of 1700 to 1600 cm⁻¹ were associated with the C=N group. ufv.br For 1-(substituted)-1,2,4-triazole-3-carboxamides, characteristic IR bands include ν(NH2), ν(C=O), and ν(C-H). mdpi.com

Raman spectroscopy provides complementary information. Studies on 1,2,3-triazole have utilized Raman spectroscopy to understand its electrosorption on metal surfaces, with vibrational wavenumbers calculated using theoretical models. researchgate.net Similarly, the Raman spectra of 1,2,4-triazole-3-carboxylate (B8385096) and its derivatives have been analyzed with the aid of density functional theory (DFT) calculations to assign observed Raman bands. researchgate.netscilit.com These studies indicate that the vibrational spectra are sensitive to tautomeric forms and intermolecular interactions, such as hydrogen bonding. researchgate.netscilit.com

A comprehensive analysis of this compound would involve acquiring its specific IR and Raman spectra and likely employing computational methods to assign the observed vibrational frequencies to specific molecular motions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Crystallographic studies of related triazole compounds provide expected values for the bond lengths and angles in this compound. For instance, in methyl 1H-1,2,3-triazole-4-carboxylate, the molecule is essentially planar. nih.gov The C=O bond length in 1H-1,2,4-triazole-3-carboxamide is reported as 1.2524 (18) Å, confirming the amide form. nih.gov

The table below presents selected geometric parameters from a related compound, methyl 1H-1,2,3-triazole-4-carboxylate, which can serve as a reference. nih.gov

ParameterBond/AngleValue (Å/°)
Bond LengthO1—C31.2075 (19)
O2—C31.3231 (19)
O2—C41.458 (2)
N2—N11.3065 (19)
C2—N11.3561 (19)
C2—C11.360 (2)

Data for Methyl 1H-1,2,3-triazole-4-carboxylate nih.gov

Torsion angles are crucial for defining the conformation of the molecule. In methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, the molecule adopts an almost planar conformation. nih.govnih.gov

The way molecules are arranged in a crystal is determined by intermolecular forces. In many triazole derivatives, hydrogen bonding and π–π stacking interactions are significant.

For methyl 1H-1,2,3-triazole-4-carboxylate, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions, with a centroid–centroid distance of 3.882 Å. nih.gov In the case of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, intermolecular C—H⋯O hydrogen bonds link the molecules into layers, and π–π stacking interactions with centroid-centroid distances of 3.685 (2) and 3.697 (2) Å are also observed. nih.govnih.gov Hirshfeld surface analysis is another tool used to investigate these intermolecular interactions quantitatively. mdpi.commdpi.com

The hydrogen bond geometry for methyl 1H-1,2,3-triazole-4-carboxylate is detailed in the table below. nih.gov

Donor—H···AcceptorD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N3—H3N···O1i0.896 (19)1.980 (19)2.8659 (19)169.56 (18)

Symmetry code: (i) x+1/2, −y+1/2, z−1/2 nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures and determining the purity of compounds.

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for purity assessment. In the synthesis of methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, LCMS analysis showed the separation of three isomers with distinct retention times and high purity. nih.govresearchgate.net While specific HPLC methods for this compound are not detailed, methods developed for similar triazole-based compounds, such as those used in the analysis of radioligands, demonstrate the utility of HPLC in separating regioisomers and confirming product purity. acs.org The purity of various 1-(substituted)-1,2,4-triazole-3-carboxamides was confirmed to be no less than 97-98% by LC with spectrophotometric detection. mdpi.com

Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring reaction progress and assessing purity. The synthesis of methyl 1H-1,2,3-triazole-4-carboxylate and its subsequent methylation to methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate were monitored by TLC. nih.govnih.govresearchgate.net For a series of 1-(alkyloxymethyl)-1,2,4-triazole-3-carboxamides, Rf values were reported using a mobile phase of 1% or 5% methanol (B129727) in chloroform. mdpi.com

A Theoretical and Computational Deep Dive into this compound

The field of computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For this compound, a member of the pharmacologically significant triazole family, theoretical investigations offer insights into its electronic properties, stability, and conformational possibilities. While extensive computational data for this specific molecule is not widely published, analysis of its core components and closely related analogs allows for a comprehensive theoretical characterization.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion and interactions of atoms and molecules over time. For this compound and its derivatives, MD simulations can elucidate conformational dynamics, interactions with solvent molecules, and the stability of binding to biological targets.

While specific MD simulation studies focused solely on this compound are not extensively detailed in the public literature, the methodology is widely applied to the broader class of 1,2,3-triazole-containing compounds. Such simulations would typically involve:

Force Field Parameterization: Defining the potential energy functions for the atoms and bonds within the molecule to accurately describe its behavior.

System Setup: Placing the molecule in a simulation box, often solvated with water molecules, to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for every atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

Analysis of the resulting trajectory would reveal key information about the flexibility of the N-methylcarboxamide side chain, the rotational barriers of the C-N amide bond, and the hydrogen bonding capabilities of the triazole ring and amide group with their environment. In the context of drug design, MD simulations are crucial for assessing how tightly a ligand binds to a protein's active site and the stability of the resulting complex over time.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational models are instrumental in building predictive SAR models for series of related compounds, such as derivatives of 1H-1,2,3-triazole-4-carboxamide.

By systematically modifying different parts of the this compound scaffold and calculating their physicochemical properties and predicted binding affinities, researchers can guide synthetic efforts toward more potent and selective molecules. For example, replacing the sulfonyl linkage in a precursor compound with a carbonyl amide linkage led to the generation of a series of 1H-1,2,3-triazole-4-carboxamides with varying activities as modulators of the Pregnane (B1235032) X receptor (PXR). nih.gov This highlights the amide group's critical role in the biological activity of many molecules. nih.gov

SAR studies on related 1,2,3-triazole derivatives have demonstrated key principles:

Influence of Substituents: In studies of 1,2,3-triazole-containing coumarin (B35378) derivatives, a methyl group at the R1 position was found to improve antiproliferative activity against A549 lung cancer cells. nih.gov

Importance of Specific Groups: For certain chalcone (B49325) derivatives containing a 1,2,3-triazole, a bromo group was found to be essential for activity. nih.gov

Bioisosteric Replacement: The 1,2,3-triazole ring is often used as a bioisostere for an amide bond due to its similar size, planarity, and ability to participate in hydrogen bonding and dipole interactions. acs.org

These studies often employ quantitative structure-activity relationship (QSAR) models, which correlate calculated molecular descriptors (e.g., steric, electronic, hydrophobic properties) with experimentally observed biological activity to create predictive models. researchgate.net

Compound SeriesTarget/ActivityKey SAR FindingSource
1H-1,2,3-triazole-4-carboxamidesPXR Inverse Agonism/AntagonismReplacing a sulfonyl link with a carboxamide link generated compounds with moderate binding and antagonist activity, forming a basis for further optimization. nih.gov
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamidesAntiproliferative (Jurkat cells)Specific substitutions on the triazole ring led to compounds with nanomolar activity comparable to doxorubicin. nih.gov
1,2,3-triazole-coumarin hybridsAntiproliferative (A549 cells)A methyl group at the R1 position of the coumarin moiety resulted in improved activity. nih.gov
1,2,3-triazole-chalcone hybridsAntiproliferative (A549 cells)The presence of a bromo group was found to be essential for potent activity. nih.gov

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR, IR, UV spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for confirming chemical structures, assigning experimental signals, and understanding the electronic transitions within the molecule.

Density Functional Theory (DFT) is a common method used for these calculations. For instance, the B3LYP functional with a basis set like 6-311++G(d,p) is frequently employed to optimize the molecular geometry and predict vibrational frequencies (IR spectra) and nuclear magnetic shieldings (NMR spectra). nih.gov

Infrared (IR) Spectroscopy: Theoretical IR calculations can predict the vibrational frequencies corresponding to specific functional groups. For a related carbohydrazide (B1668358) derivative, the N–H stretching vibration was calculated at 3336 cm⁻¹, which showed good agreement with the experimental FTIR peak at 3316 cm⁻¹. nih.gov For this compound, key predicted vibrations would include the C=O stretch of the amide, the N-H bend, the C-N stretch, and various vibrations of the triazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical values, when compared to experimental data, help in the unambiguous assignment of peaks to specific atoms in the molecule. mdpi.comufv.br For example, in a study of 1,4-disubstituted-1,2,3-triazole derivatives, the calculated chemical shifts were compared to experimental results, with differences attributed to solvent effects. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other orbitals, which correspond to the absorption bands observed in the UV-Vis spectrum. nih.gov These calculations can also show how the absorption maxima shift in different solvents. nih.govmdpi.com

Spectroscopy TypeComputational MethodPredicted InformationSource
Infrared (IR)DFT (e.g., B3LYP)Vibrational frequencies for functional groups (C=O, N-H, C-N, triazole ring modes). nih.gov
NMR (¹H, ¹³C)GIAOChemical shifts for hydrogen and carbon atoms, aiding in structural confirmation. mdpi.comufv.br
UV-VisTime-Dependent DFT (TD-DFT)Electronic transition energies (λmax), HOMO-LUMO energy gaps, and solvent effects on spectra. nih.govresearchgate.net

Reactivity Profiles and Mechanistic Insights

Electrophilic and Nucleophilic Reactivity of the Triazole Ring

The 1,2,3-triazole ring is a robust aromatic system characterized by a unique reactivity profile influenced by its three nitrogen atoms. Generally, the 1,2,3-triazole nucleus is stable and resistant to quaternization. nih.gov However, it can undergo electrophilic substitution, which typically occurs at the nitrogen atoms due to their high electron density. nih.gov For N-methyl-1H-1,2,3-triazole-4-carboxamide, the methylation at the N-1 position precludes reaction at this site, directing potential electrophilic attack towards the N-2 or N-3 atoms. The carboxamide group at the C-4 position is electron-withdrawing, which tends to deactivate the triazole ring towards electrophilic substitution.

Conversely, the electronic nature of the triazole ring also allows for nucleophilic reactions. The nitrogen-rich heterocycle contains a highly polarized carbon atom, which can facilitate interactions with nucleophiles. rsc.org The presence of two adjacent nitrogen atoms renders the ring carbon atoms somewhat π-deficient, making them susceptible to nucleophilic attack under certain conditions. nih.govchemicalbook.com While the N-1 and N-2 atoms possess lone pairs with significant p-character contributing to the aromatic system, the N-3 atom's lone pair is more available, making the nitrogen atoms generally nucleophilic in SN2-type reactions. youtube.com

Furthermore, the C-5 proton of the 1,2,3-triazole ring can be abstracted under basic conditions to form a triazolyl anion or a corresponding carbene, which is a potent nucleophile. rsc.orgyoutube.com This reactivity allows for the functionalization of the C-5 position. The formation of metal-stabilized imino carbenes from N-sulfonyl-1,2,3-triazoles highlights the diverse reactivity pathways available to the triazole core, leading to various synthetically useful transformations. rsc.org

Reactions at the Carboxamide Moiety

The carboxamide functional group is a key site of reactivity in this compound. The synthesis of this moiety typically involves the coupling of a 1-methyl-1H-1,2,3-triazole-4-carboxylic acid precursor with methylamine. This transformation is often facilitated by standard peptide coupling reagents. For instance, similar 1H-1,2,3-triazole-4-carboxamides have been synthesized using reagents like 1,1'-Carbonyldiimidazole (CDI) or a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIEA) to activate the carboxylic acid for amidation. nih.govnih.gov

The amide bond in the carboxamide moiety is generally stable but can undergo characteristic reactions. nih.gov Under strong acidic or basic conditions, it is susceptible to hydrolysis, which would cleave the amide bond to yield 1-methyl-1H-1,2,3-triazole-4-carboxylic acid and methylamine. A related reaction is the conversion of a methyl ester, methyl 1H-1,2,4-triazole-3-carboxylate, to the corresponding carboxamide by reacting it with ammonium (B1175870) hydroxide, illustrating the accessibility and reactivity of the carboxylate-derived functional group at this position on the triazole ring. nih.gov

Hydrogen Bonding and Supramolecular Interactions

The molecular structure of this compound is conducive to forming significant non-covalent interactions, which dictate its solid-state architecture and physical properties. The 1,2,3-triazole ring itself is a versatile motif in supramolecular chemistry, capable of participating in hydrogen bonding, dipole-dipole interactions, and π-stacking. rsc.orgacs.org

Detailed crystallographic studies on the closely related compound, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, reveal an almost planar molecular conformation. nih.govresearchgate.net In its crystal structure, molecules are linked by intermolecular C—H···O hydrogen bonds, forming two-dimensional layers. nih.govresearchgate.net These layers are further stabilized by intermolecular π–π stacking interactions between parallel triazole rings, with reported centroid-to-centroid distances of 3.685 Å and 3.697 Å. nih.govresearchgate.net

For this compound, the presence of the amide N-H group provides a strong hydrogen bond donor site, in addition to the C-H donors. This allows for the formation of robust intermolecular hydrogen bonds, likely with the amide carbonyl oxygen or the triazole nitrogen atoms acting as acceptors, similar to the N—H···O and N—H···N bonds that organize 1H-1,2,4-triazole-3-carboxamide molecules into infinite sheets. nih.gov These extensive hydrogen bonding networks, combined with π-stacking of the aromatic triazole rings, play a crucial role in the supramolecular assembly and stabilization of the crystal lattice. rsc.orgnih.gov Theoretical calculations on related benzotriazoles suggest that strong intermolecular hydrogen bonding can be a decisive factor in stabilizing one tautomer or isomer over another in the condensed phase. nih.gov

Crystallographic and Interaction Data for the Related Compound Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP1
a (Å)5.697 (1)
b (Å)7.1314 (11)
c (Å)8.6825 (16)
α (°)71.053 (16)
β (°)82.686 (16)
γ (°)80.895 (15)
π–π Stacking Distance (Å)3.685 (2) and 3.697 (2)

Thermal and Photochemical Stability of the Compound

The 1,2,3-triazole ring is known for its high degree of stability, which is conferred by its aromatic character. Generally, these compounds are resistant to degradation under acidic or basic hydrolysis, as well as to metabolic and redox conditions. nih.gov This inherent stability is expected to be a feature of this compound.

However, the thermal stability can be influenced by the substituents on the ring. While the core structure is robust, highly electronegative groups can alter its reactivity and stability. nih.gov For example, 1-CF3-1,2,3-triazole is reported to decompose at approximately 170 °C, which suggests that thermal degradation of substituted triazoles can occur at elevated temperatures, potentially leading to the generation of reactive intermediates. nih.gov Specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound are not widely reported, but such studies would be necessary to precisely determine its decomposition temperature and thermal behavior.

Reaction Kinetics and Thermodynamic Studies

Quantitative data on the reaction kinetics and thermodynamics of this compound are limited in the public domain. Such studies are essential for understanding reaction mechanisms, optimizing synthesis, and predicting compound stability and reactivity.

Thermodynamic properties have been characterized for structurally related compounds. For example, the heat capacities, phase transitions, and standard thermodynamic properties (enthalpy, entropy) of 1-methyl-4-nitro-1,2,3-triazole (B2554992) have been determined using adiabatic calorimetry and the Knudsen effusion method. researchgate.net These studies provide a framework for the type of thermodynamic characterization that could be applied to this compound to understand its energetic landscape.

Standard Thermodynamic Properties for the Related Compound 1-methyl-4-nitro-1,2,3-triazole (1MeT) researchgate.net
Thermodynamic Property (at 298.15 K)Value
Standard Molar Enthalpy of Sublimation (kJ·mol⁻¹)96.1 ± 1.2
Standard Molar Entropy of Sublimation (J·mol⁻¹·K⁻¹)180.2 ± 3.5
Standard Molar Heat Capacity (Cp,m°) (J·mol⁻¹·K⁻¹)155.1 ± 0.3
Standard Molar Entropy (Sm°) (J·mol⁻¹·K⁻¹)191.9 ± 0.5

Kinetic studies would be valuable for quantifying the reactivity of the compound in various transformations. For example, determining the rate constants for the hydrolysis of the carboxamide moiety under different pH and temperature conditions would provide insight into its stability and degradation pathways. Likewise, kinetic analysis of electrophilic or nucleophilic substitution reactions on the triazole ring would help to fully map its reactivity profile. While specific studies are lacking, research on related triazole ligands has involved investigations into reaction yields at different temperatures and conformational changes, hinting at the importance of kinetic and energetic considerations in the chemistry of these heterocycles. acs.org

Exploration of Biological Activity and Molecular Mechanisms

Target Identification and Validation for Bioactive Derivatives

Research into the derivatives of 1,2,3-triazole-4-carboxamide has identified several key molecular targets, validating their potential in therapeutic applications.

A significant target for this class of compounds is the Pregnane (B1235032) X Receptor (PXR) , a crucial regulator of drug metabolism. nih.govresearchgate.netresearcher.life A series of 1H-1,2,3-triazole-4-carboxamides were designed and optimized, leading to the discovery of potent and selective inverse agonists and antagonists of PXR. nih.govresearchgate.net PXR activation can lead to adverse drug responses, making PXR inhibitors valuable therapeutic candidates. nih.gov The ligand-binding domain (LBD) of PXR is the primary docking site for these triazole derivatives. nih.gov Upon binding, these compounds can modulate the receptor's conformation and its interaction with accessory proteins, thereby inhibiting the transcription of target genes like CYP3A4, which is responsible for metabolizing a majority of clinically used drugs. nih.gov

Other identified targets for triazole derivatives include:

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These enzymes are key targets in cancer immunotherapy due to their role in immunosuppression. hud.ac.uk Naphtho[2,3-d] nih.govacs.orgnih.govtriazole-4,9-dione derivatives, a related class of compounds, have been identified as potent dual inhibitors of both IDO1 and TDO. hud.ac.uk

Cannabinoid Receptor Type 2 (CB2) : The CB2 receptor is a target for treating diseases with neuroinflammatory or neurodegenerative components. arabjchem.org Specific 1,2,3-triazole derivatives have been discovered as novel, highly selective agonists for the CB2 receptor, showing no binding affinity for CB1 or opioid receptors. arabjchem.org

Endothelin (ET) Receptors : Certain 1,2,4-triazole (B32235) derivatives have been evaluated for their ability to bind to human ETA and ETB receptors, which are involved in blood pressure regulation. benthamscience.com

Cholinesterases : Triazole derivatives have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. acs.orgnih.gov

Bacterial DksA Protein : Novel N-(substituted)-1H-1,2,4-triazole-3-carboxamides have been found to inhibit the activity of the DksA protein in bacteria, suggesting a potential for new antibacterial agents. google.com

These diverse targets highlight the broad applicability of the triazole-carboxamide scaffold in drug discovery. chemscene.comtandfonline.com

Receptor Binding Studies and Ligand Interactions

Receptor binding assays are fundamental in quantifying the affinity of triazole-carboxamide derivatives for their targets. These studies reveal crucial information about ligand-receptor interactions.

For the Pregnane X Receptor (PXR) , a time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay was used to determine the binding affinities of a library of 1H-1,2,3-triazole-4-carboxamides. nih.gov An initial lead compound showed moderate binding with an IC50 of 1.2 μM. nih.gov Through structural optimization, derivatives with significantly improved potency were developed, achieving low nanomolar IC50 values for both binding and cellular activity. nih.govresearchgate.net For instance, compound 85 was identified as a potent dual inverse agonist and antagonist, while the closely related compound 89 was found to be a pure antagonist, both with low nanomolar IC50 values. nih.gov The large and flexible ligand-binding pocket of PXR allows it to bind a wide variety of ligands, and these triazole derivatives have been tailored to fit optimally within this pocket. nih.gov

CompoundTarget ReceptorBinding Affinity (IC50)Activity
Compound 1 hPXR1.2 µM nih.govModerate Binding, Weak Antagonist
Compound 85 hPXRLow nanomolar nih.govresearchgate.netPotent Inverse Agonist/Antagonist
Compound 89 hPXRLow nanomolar nih.govresearchgate.netPotent Pure Antagonist

This table summarizes the binding affinities and activities of key 1H-1,2,3-triazole-4-carboxamide derivatives against the human Pregnane X Receptor (hPXR).

In studies targeting the P2X7 receptor , tricyclic triazole derivatives demonstrated high in vitro affinity. acs.org For example, the antagonist JNJ-55308942 binds with high affinity to human P2X7 (IC50 4.8 ± 1.1 nM) and rat P2X7 (IC50 5.9 ± 1.0 nM) receptors. acs.org Autoradiography studies using a radiolabeled version of a related ligand, [18F]AM-10, confirmed specific binding in mouse brain tissue, with a dissociation constant (KD) of 16.6 ± 5.1 nM. acs.org

For endothelin receptors , various nih.govacs.orgebi.ac.uktriazol-4-yl]acetic acid derivatives were tested in binding assays, with some showing affinity in the micromolar range for human ETA and ETB receptors. benthamscience.com

Molecular Interaction with Biomolecules (e.g., DNA, Proteins)

At the molecular level, the biological activity of triazole-carboxamide derivatives is governed by specific interactions with biomolecules like proteins and DNA.

Protein Interactions : The interaction of 1H-1,2,3-triazole-4-carboxamides with the PXR ligand-binding domain involves a change in the receptor's conformation, particularly in the AF-2 helix, which in turn regulates interactions with other proteins and gene expression. nih.gov Molecular modeling of CB2 receptor agonists showed that triazole derivatives fit well into the active site, forming strong hydrophobic interactions with key amino acid residues. arabjchem.org Similarly, docking studies of triazole derivatives with the SARS-CoV-2 spike protein revealed interactions through hydrogen bonds, as well as electrostatic and hydrophobic forces with key amino acids, leading to conformational changes that could prevent viral entry into host cells. nih.gov The carbonyl group of some triazole-chalcone hybrids has been shown to participate in hydrogen bonding with amino acid residues (His95, Ala96, and Ser121) in their target proteins. nih.gov

DNA Interactions : While the primary focus of N-methyl-1H-1,2,3-triazole-4-carboxamide research has been on protein targets, the broader class of 1,2,3-triazoles has been studied for its ability to interact with DNA. acs.org These compounds are thought to form adducts with DNA, stabilized by hydrophobic and/or hydrogen-bonding interactions. acs.org Electronic absorption titration studies with herring fish sperm DNA (hs-DNA) have been used to quantify these binding interactions. acs.org For certain 1,2,3-triazole hybrids, an increase in DNA concentration caused a decrease in the absorbance peak (hypochromism), indicating an interaction consistent with intercalation or groove binding. acs.org Molecular docking simulations have further elucidated these interactions, showing hydrogen bond formation between the nitrogen atoms of the triazole ring and specific DNA bases, such as guanine (B1146940) (DG22) and adenine (B156593) (DA6). acs.org

Structure-Activity Relationship (SAR) at the Molecular Level

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, extensive SAR studies have guided the development of highly active molecules. nih.govresearchgate.netnih.gov

The type and position of substituents on the triazole-carboxamide scaffold have a profound impact on biological activity.

In the development of PXR inhibitors , replacing a sulfonyl linkage in a parent compound with a carbonyl amide linkage generated the 1H-1,2,3-triazole-4-carboxamide series. nih.gov SAR studies on this new scaffold revealed several key findings:

Substitution on the Amide Nitrogen : Adding a 3-tert-butylphenyl group to the amide nitrogen was found to be critical for maintaining PXR binding and antagonist potency, suggesting an optimal angle and distance between the tert-butyl group and the amide linkage is required for activity. nih.gov

Systematic Optimization : Through systematic modifications at different positions of the core structure, researchers were able to significantly enhance the inhibitory potency from the micromolar to the low nanomolar range. nih.govresearchgate.net

For 1,2,4-triazole-3-carboxamide derivatives studied for antiproliferative effects, the length of an alkyl chain attached to the ring was critical. mdpi.com The n-decyloxymethyl derivatives were found to be the most potent, inducing leukemia cell death at low micromolar concentrations, whereas shorter or longer chains were less effective. mdpi.com

In the case of 1,2,3-triazole–containing chalcone (B49325) derivatives with activity against lung cancer cells, the presence of a bromo group was found to be essential for activity. nih.gov For pyridine derivatives , a morpholino group was essential for high activity, while its replacement with pyrrolidinyl or alkyl groups led to a significant loss of potency. nih.gov

The three-dimensional shape and conformational flexibility of a molecule are critical determinants of its binding affinity to a biological target. nih.gov The 1,2,3-triazole ring can act as a rigid scaffold or a linker that helps to pre-organize a molecule into a bioactive conformation suitable for binding. acs.orgnih.gov

Studies on triazole-based ligands for the P2X7 receptor have highlighted the importance of conformational and rotational properties. acs.org The main pharmacophore is considered a rigid triazolo-piperidine arrangement, which properly orients the other parts of the molecule for optimal interaction with the receptor. acs.org

The 1,2,3-triazole moiety is also known to mimic the geometry of a trans-peptide bond, a feature that has been exploited in the design of peptidomimetics. nih.gov This mimicry allows the triazole-containing molecule to adopt specific secondary structures, such as β-turns, which can be crucial for binding to protein surfaces. nih.gov The ability to rigidify a molecule's structure can improve metabolic stability and enhance binding affinity by reducing the entropic penalty associated with the ligand adopting a specific conformation upon binding. nih.gov For instance, molecular modeling has shown that the propensity to form an intramolecular hydrogen bond, which stabilizes a specific conformation, depends on the length of the chemical spacers connecting functional groups to the triazole ring. nih.gov

Potential Applications in Advanced Chemical Research and Materials Science

Application as a Synthetic Building Block for Complex Molecules

N-methyl-1H-1,2,3-triazole-4-carboxamide serves as a valuable synthetic building block for constructing more complex molecular architectures. The 1,2,3-triazole core is often synthesized via highly efficient and regioselective reactions like the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. researchgate.net The synthesis of the closely related precursor, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, has been achieved by the methylation of methyl 1H-1,2,3-triazole-4-carboxylate, which itself can be formed from the reaction of methyl propiolate and an azide (B81097) source. nih.govnih.govresearchgate.net The subsequent conversion of the methyl ester to the desired N-methyl carboxamide is a standard chemical transformation.

The amide functional group is a critical component in many biologically active molecules. nih.gov Researchers have utilized the 1H-1,2,3-triazole-4-carboxamide scaffold to generate series of new compounds by replacing other chemical linkages, like sulfonyl groups, with the carbonyl amide linkage. nih.gov This "bioisosteric replacement" strategy, where one functional group is swapped for another with similar steric and electronic properties, has been used to design novel compounds based on existing templates, such as pyrazole (B372694) amide fungicides. researchgate.net The ability to readily modify the substituents on the triazole ring and the amide nitrogen allows for the creation of large libraries of compounds for screening in various applications, including drug discovery and agrochemistry. researchgate.netnih.gov

Role in Coordination Chemistry and Metal Complexation

The 1,2,3-triazole ring is an excellent ligand in coordination chemistry due to the presence of multiple nitrogen atoms that can donate lone pairs of electrons to metal ions. tennessee.edunih.gov This interaction leads to the formation of a wide variety of coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edu The specific structure of this compound, with its triazole ring, can act as a molecular "bridge" connecting transition metal ions. nih.gov

The complexation of metal ions with 1,2,3-triazole ligands has been shown to significantly enhance the biological and chemical properties of the resulting material. nih.gov For instance, studies on simple Co(II) and Ni(II) complexes with 1,2,3-triazole have demonstrated that the coordination of the metal to the triazole ring improves antimicrobial activity compared to the free metal salt or the ligand alone. nih.gov The coordination behavior depends on the specific metal used, leading to diverse structural connectivities. tennessee.edu The synthesis of various metal complexes with related triazole ligands, such as 1H-1,2,3-triazole-4,5-dithiolates, has been reported, forming complexes with titanium, nickel, and palladium. rsc.org

Table 1: Examples of Metal Complexes with Triazole-Based Ligands
Metal IonLigand TypeResulting StructureReference
Ni(II), Co(II)1,2,3-Triazole / ThiocyanateMixed-ligand complexes nih.gov
Ru(II)Pyridyl-1,2,3-triazoleTriply-stranded helicate complex nih.gov
Ti, Ni, Pd1H-1,2,3-triazole-4,5-dithiolateHeteroleptic and homoleptic complexes rsc.org
Various Transition MetalsTris(1,2,3-triazolyl)borateHomoleptic complexes and coordination polymers tennessee.edu

Exploration in Materials Science (e.g., Polymers, Organic Semiconductors)

The ability of the triazole moiety to act as a linker in coordination polymers and metal-organic frameworks (MOFs) is a key area of exploration in materials science. tennessee.edu MOFs are porous materials with potential applications in gas storage, separation, and catalysis. Triazoles have been successfully used as alternatives to traditional carboxylate linkers in the formation of these frameworks. tennessee.edu The resulting materials can exhibit interesting properties, such as the "gate-opening" or "breathing" effects, where the framework's pores can open or close in response to external stimuli. tennessee.edu

Furthermore, the planar nature of the triazole ring and its aromaticity facilitate π-π stacking interactions. nih.govnih.govresearchgate.net In the crystal structure of the related compound methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, significant intermolecular π-π stacking interactions between the triazole rings contribute to the stabilization of the crystal lattice. nih.govresearchgate.net These non-covalent interactions are crucial for charge transport in organic electronic materials, suggesting that polymers or molecular crystals based on the this compound scaffold could be investigated for applications as organic semiconductors.

Applications in Catalysis and Organocatalysis

The synthesis of the 1,2,3-triazole ring itself is often a catalyzed process. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high yields and regioselectivity in producing 1,4-disubstituted 1,2,3-triazoles. researchgate.net In the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxamide derivatives, a Cu/C catalyst has been effectively used. researchgate.net

Beyond metal catalysis, there is growing interest in organocatalytic routes for the synthesis of substituted 1,2,3-triazoles. rsc.org These methods avoid the use of metals and offer advantages such as high regioselectivity, broad substrate scope, and access to novel molecules under mild reaction conditions. rsc.org The development of catalytic systems, whether metal-based or organocatalytic, is crucial for the efficient and controlled synthesis of this compound and its derivatives, making the study of these catalytic processes an important field of research.

Investigation in Agrochemistry as Scaffolds for Active Compounds (mechanistic perspective)

The 1,2,3-triazole scaffold is a recognized pharmacophore in agrochemicals. nih.govnih.gov From a mechanistic perspective, the design of new agrochemicals often involves the principle of bioisosterism, where a known active structural motif is replaced by a different one with similar physical or chemical properties to create a new compound with potentially improved activity or different selectivity.

A key example is the design of 1,2,3-triazole amide derivatives as bioisosteres of pyrazole amide fungicides. researchgate.net In this approach, the 1,2,3-triazole ring and the attached carboxamide group are intended to mimic the essential structural features of an existing class of fungicides, potentially interacting with the same biological target. Research has shown that certain 1-substituted-1H-1,2,3-triazole-4-carboxamide derivatives exhibit good herbicidal activity, validating the use of this scaffold in the search for new active compounds in agriculture. researchgate.net

Corrosion Inhibition Studies (mechanistic aspects)

Triazole derivatives are widely investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. nih.govnih.govnih.gov The mechanism of inhibition relies on the adsorption of the triazole molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.gov

The key mechanistic features of this process include:

Adsorption Sites: The nitrogen atoms in the triazole ring, with their lone pairs of electrons, and the π-electrons of the aromatic ring are crucial for the adsorption process. nih.gov The oxygen and nitrogen atoms of the carboxamide group in this compound would also contribute as active sites for adsorption.

Protective Film Formation: The adsorbed molecules form a barrier layer on the metal surface, which hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is characteristic of a mixed-type inhibitor. nih.gov

Adsorption Isotherm: The adsorption process typically follows a recognized model, such as the Langmuir adsorption isotherm, which describes the relationship between the concentration of the inhibitor in the solution and the extent of surface coverage on the metal. nih.govicrc.ac.ir The nature of the adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. icrc.ac.ir

Studies on various triazole derivatives have demonstrated high inhibition efficiencies that increase with inhibitor concentration. nih.govnih.gov

Table 2: Research Findings on Corrosion Inhibition by Triazole Derivatives (Illustrative Examples)
Triazole DerivativeMetal/AlloyMediumMax. Inhibition Efficiency (%)Mechanistic InsightReference
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylateAA6061 Aluminium AlloyHCl94Mixed-type inhibitor, follows Langmuir isotherm. nih.gov
5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiolMild Steel1 M HCl88.6Adsorption follows Langmuir isotherm, physisorption mechanism. icrc.ac.ir
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thioneCarbon Steel1 M HCl94.0Mixed-type inhibitor, follows Langmuir isotherm. nih.gov

Challenges and Future Research Directions

Overcoming Synthetic Challenges for Complex Analogues

The synthesis of 1,2,3-triazole derivatives, while often facilitated by click chemistry, presents several challenges, particularly when creating complex and substituted analogues. nih.gov A primary difficulty lies in controlling regioselectivity. The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can produce both 1,4- and 1,5-disubstituted regioisomers. nih.govwikipedia.org While copper-catalyzed reactions (CuAAC) typically yield the 1,4-isomer and ruthenium catalysts favor the 1,5-isomer, achieving absolute regioselectivity with complex substrates remains a hurdle. nih.govwikipedia.org

Synthetic Method Description Key Challenges References
Huisgen 1,3-Dipolar Cycloaddition Reaction between an organic azide (B81097) and an alkyne.Control of regioselectivity (1,4- vs. 1,5-isomers). Thermal conditions can lead to mixtures. nih.govwikipedia.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A "click chemistry" reaction favoring 1,4-disubstituted triazoles.Catalyst efficiency, removal of copper traces from the final product. nih.govtandfonline.com
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition Catalytic reaction that favors the formation of 1,5-disubstituted triazoles.Catalyst cost and availability, substrate scope. nih.govwikipedia.org
Multi-step Synthesis Sequential reactions to build complex molecules, such as those involving N-acylation or cyclization.Cumulative yield reduction over multiple steps, purification of intermediates. researchgate.netmdpi.comchemmethod.com

Development of Novel Green Synthesis Protocols

In response to the environmental impact of traditional chemical synthesis, there is a significant shift towards developing green and sustainable protocols for 1,2,3-triazole synthesis. rsc.orgrsc.org These methods aim to reduce energy consumption, minimize waste, and avoid hazardous solvents and reagents. rsc.org

Microwave-assisted synthesis has emerged as a key green technology, offering benefits like reduced reaction times, higher yields, and improved energy efficiency compared to conventional heating methods. rsc.org Another focus is the use of biodegradable and non-toxic solvents. For example, Cyrene™ has been successfully used as a solvent for click chemistry synthesis of 1,2,3-triazoles, allowing for product isolation through simple precipitation in water, which eliminates the need for organic solvent extractions and chromatography. nih.gov Research also emphasizes the development of sustainable catalytic systems and the use of eco-friendly starting materials to align with the principles of green chemistry. tandfonline.comrsc.org

Advancements in High-Throughput Screening and Lead Identification

High-throughput screening (HTS) is a crucial tool for identifying promising lead compounds from large libraries of triazole derivatives. nih.gov In one instance, HTS was employed to screen 1,4,5-substituted 1,2,3-triazole analogues, successfully identifying candidates for pregnane (B1235032) X receptor (PXR) antagonists. nih.gov The efficiency of HTS allows for the rapid evaluation of thousands of compounds, accelerating the initial stages of drug discovery.

Following initial HTS hits, further optimization is often required. For example, after identifying a lead compound with a sulfonyl linkage (SPA70) through HTS, subsequent derivatization efforts were made to replace the sulfonyl group with a carbonyl amide linkage, generating a new series of 1H-1,2,3-triazole-4-carboxamides with different activity profiles. nih.gov Advancements in HTS technology, including miniaturization and automation, continue to enhance the capacity to screen larger and more diverse chemical libraries, increasing the probability of discovering novel bioactive molecules.

Integration of Experimental and Computational Methodologies

The integration of computational and experimental techniques has become a cornerstone of modern medicinal chemistry for designing and optimizing triazole-based compounds. nih.govijpsdronline.comacs.org Molecular docking, a prominent computational method, is widely used to predict the binding modes of 1,2,3-triazole carboxamide derivatives with biological targets like EGFR and CDK4-Cyclin D3. researchgate.netijpsdronline.com These in-silico studies provide insights into potential mechanisms of action and help prioritize which analogues to synthesize and test experimentally. nih.govijpsdronline.com

For example, molecular docking was used to understand how a series of 1H-1,2,3-triazole-4-carboxamides act as inverse agonists and antagonists of the PXR receptor. nih.gov In another study, Density Functional Theory (DFT) calculations were used to investigate the adsorption of 1H-1,2,3-triazole on zinc anodes, revealing how it reconfigures the interfacial environment to suppress side reactions in batteries. acs.org This synergy between computational prediction and experimental validation streamlines the drug discovery process, allowing for a more rational design of potent and selective molecules. ijpsdronline.com

Methodology Application in Triazole Research Key Insights References
Molecular Docking Predicting binding affinity and orientation of triazole derivatives in the active sites of target proteins (e.g., EGFR, PXR).Understanding structure-activity relationships, identifying key interactions for potency, guiding lead optimization. researchgate.netnih.govijpsdronline.com
Density Functional Theory (DFT) Analyzing electronic structure and reactivity, studying interfacial phenomena.Revealing adsorption preferences and mechanisms of action at a molecular level, such as in battery applications. acs.org
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activity.Developing predictive models for the activity of new analogues. mdpi.com

Exploration of Uncharted Chemical Space for Derivatization

A major thrust in triazole research is the exploration of uncharted chemical space through extensive derivatization to discover novel compounds with improved therapeutic properties. tandfonline.comnih.gov Researchers systematically modify the core triazole structure at various positions to probe the structure-activity relationships (SAR). nih.gov

For example, in the development of PXR inhibitors, a library of 1H-1,2,3-triazole-4-carboxamide analogs was generated by modifying substituents at the R¹, R², and R³ positions. nih.gov Studies showed that introducing amino and hydroxyl groups at certain positions did not improve PXR binding, whereas alkylation of these groups substantially enhanced both binding and cellular activity. nih.gov Another strategy involves replacing key functional groups; for instance, replacing a sulfonyl linkage with a carbonyl amide created a new class of compounds with different biological profiles. nih.gov This systematic exploration allows chemists to map out the chemical space and identify structural motifs critical for potency and selectivity, potentially leading to the development of more effective drugs. researchgate.netijpsdronline.com

Mechanistic Elucidation of Biological Activities with Enhanced Resolution

Understanding the precise molecular mechanism of action is critical for the development of triazole-based therapeutics. Research efforts are focused on elucidating these mechanisms with greater resolution. Molecular docking studies provide initial hypotheses about how these compounds interact with their biological targets. nih.govijpsdronline.com For instance, docking of 1H-1,2,3-triazole-4-carboxamides into the PXR ligand-binding domain helped to rationalize their antagonist and inverse agonist activities. nih.gov

Beyond computational models, experimental assays are used to confirm these mechanisms. Studies on certain oxymethyl derivatives of 1,2,4-triazole-3-carboxamides have shown that they induce cancer cell death by inhibiting cell cycle progression and causing an accumulation of cells in the subG1 phase. mdpi.comresearchgate.net The molecular docking results for these compounds suggested that they may act by interfering with the assembly of the translation initiation factor eIF4E. mdpi.comresearchgate.net Further investigations using techniques like flow cytometry can confirm effects on the cell cycle, while specific enzyme or binding assays can validate interactions with predicted targets. nih.gov

Sustainable Development and Lifecycle Assessment in Triazole Chemistry

The principles of sustainable development are increasingly being integrated into the lifecycle of triazole compounds, from synthesis to their environmental fate. rsc.orgrsc.org The push for green chemistry protocols, such as using biodegradable solvents and microwave-assisted synthesis, represents a key aspect of this sustainable approach by reducing the environmental footprint of chemical production. rsc.orgnih.gov

Beyond synthesis, the lifecycle of triazoles, particularly those used in agriculture as fungicides, is a subject of environmental and health assessment. epa.goveuropa.eu There is growing evidence that the widespread environmental use of azole fungicides can create selective pressure, leading to the development of resistance in pathogenic fungi like Aspergillus fumigatus. europa.eu This has significant implications for human health, as it can render clinical triazole antifungals less effective. europa.eu A comprehensive lifecycle assessment, therefore, must consider not only the synthesis but also the application, environmental persistence, and potential for inducing resistance, guiding the development of more sustainable and effective triazole compounds for both agricultural and medicinal use. epa.goveuropa.eu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted anilines with isocyanides followed by cyclization using sodium azide (NaN₃) under copper-catalyzed conditions (e.g., CuI) . For example, analogous triazole carboxamides are synthesized via one-pot, three-component reactions involving azide intermediates . Optimization strategies include:

  • Catalyst screening : Copper(I) iodide enhances cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
    • Data Table :
Reaction StepReagents/ConditionsYield Optimization StrategyReference
CyclizationNaN₃, CuI, DMF, 70°CIncrease catalyst loading (1–5 mol%)
PurificationColumn chromatographyGradient elution (hexane/EtOAc)

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methyl group at N1, carboxamide at C4) .
  • HRMS : Validates molecular formula (e.g., C₁₀H₁₀FN₅O for derivatives) .
  • Crystallography : Single-crystal XRD with SHELXL refines bond lengths/angles and assesses polymorphism . WinGX or ORTEP visualizes anisotropic displacement parameters .
    • Key Parameters :
TechniqueCritical ParametersExample Data (from analogs)Reference
XRDSpace group P2₁/c, Z = 4R-factor < 0.05
NMRδ 7.2–8.1 ppm (aromatic H)Coupling constants (J = 8–10 Hz)

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data observed for this compound across different assay conditions?

  • Methodological Answer : Contradictions may arise from:

  • Enzyme isoforms : Test selectivity against COX-1 vs. COX-2 .
  • Solubility limitations : Use DMSO co-solvents (<1% v/v) to prevent precipitation in aqueous buffers .
  • Assay interference : Validate results via orthogonal methods (e.g., SPR, ITC) .
    • Case Study : In COX-2 inhibition studies, IC₅₀ values varied 10-fold between cell-free and cell-based assays due to membrane permeability issues .

Q. What strategies are employed to enhance the solubility and bioavailability of this compound derivatives without compromising bioactivity?

  • Methodological Answer :

  • Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the para position of the phenyl ring .
  • Prodrug design : Convert carboxamide to ester prodrugs for improved absorption .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to stabilize amorphous phases .

Q. How do polymorphic forms of this compound affect its pharmacological properties, and what methods are used to characterize these polymorphs?

  • Methodological Answer : Polymorphs impact solubility, stability, and dissolution rates. Characterization includes:

  • PXRD : Differentiate forms via unique Bragg peaks (e.g., Form I: 2θ = 12.4°, 18.7°) .
  • DSC : Identify melting points (e.g., Form I: 215°C vs. Form II: 198°C) .
  • Terahertz spectroscopy : Detect low-frequency lattice vibrations .

Q. What computational approaches are utilized to predict the binding affinity and selectivity of this compound derivatives against target proteins?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Glide predicts binding poses in COX-2 active sites (e.g., hydrogen bonding with Arg120) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.